molecular formula C22H23ClN6O2 B2966276 1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1396766-13-4

1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

Cat. No. B2966276
CAS RN: 1396766-13-4
M. Wt: 438.92
InChI Key: WSUCWTMHKVYXNZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is a chemical compound with potential therapeutic applications. It is a kinase inhibitor that has been studied for its potential in treating cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study reported the synthesis of a novel series of pyrimidinones, highlighting the utility of similar chemical structures in synthetic chemistry (Bonacorso et al., 2003).
  • The synthesis and crystal structure of related pyrimidin derivatives were explored, demonstrating their potential for various applications in chemical research (Lu Jiu-fu et al., 2015).

Biological Activity

  • Research on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives revealed their in vitro antiproliferative activity against various cancer cell lines, indicating potential applications in cancer research (Al-Sanea et al., 2018).
  • A study on thiourea derivatives of pyrimidine showed significant antiparkinsonian activity, suggesting potential therapeutic applications (Azam et al., 2009).

Environmental Impact and Degradation

  • The degradation of chlorimuron-ethyl, a compound with a similar structure, by Aspergillus niger in soil was studied, indicating the environmental relevance of such compounds (Sharma et al., 2012).

Molecular Interactions and Supramolecular Chemistry

  • Research on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding contributes to our understanding of molecular interactions, which is crucial in supramolecular chemistry (Beijer et al., 1998).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2/c1-31-19-8-7-16(23)13-18(19)26-22(30)27-20-14-21(25-15-24-20)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUCWTMHKVYXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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